molecular formula C10H6ClNO B13605264 5-Chloroisoquinoline-7-carbaldehyde

5-Chloroisoquinoline-7-carbaldehyde

Cat. No.: B13605264
M. Wt: 191.61 g/mol
InChI Key: BANZIOSALACJTP-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-7-carbaldehyde is a chemical compound belonging to the family of heterocyclic compounds. It is a pale-yellow, crystalline solid that has several applications in scientific research and industry, including its use as a building block in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 5-Chloroisoquinoline-7-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel . Industrial production methods often involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products .

Chemical Reactions Analysis

5-Chloroisoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Scientific Research Applications

5-Chloroisoquinoline-7-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline-7-carbaldehyde involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes and proteins, affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Chloroisoquinoline-7-carbaldehyde can be compared with other similar compounds, such as:

    2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different substitution patterns.

    8-Hydroxyquinoline-5-carbaldehyde: Contains a hydroxyl group instead of a chlorine atom.

    6-(Dimethylamino)quinoline-5-carbaldehyde: Contains a dimethylamino group instead of a chlorine atom. These compounds share similar chemical properties but differ in their specific applications and reactivity .

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

5-chloroisoquinoline-7-carbaldehyde

InChI

InChI=1S/C10H6ClNO/c11-10-4-7(6-13)3-8-5-12-2-1-9(8)10/h1-6H

InChI Key

BANZIOSALACJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)C=O)Cl

Origin of Product

United States

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